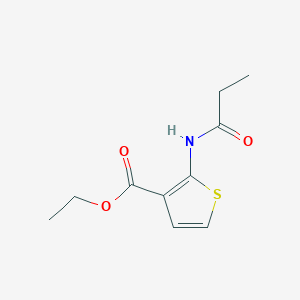

Ethyl 2-propionamidothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-propionamidothiophene-3-carboxylate is likely a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their high biological activity and are often used in the synthesis of potentially biologically active molecules .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-propionamidothiophene-3-carboxylate are not available, similar compounds like Ethyl 2-Aminothiophene-3-Carboxylates have been synthesized using Gewald’s reaction . This involves subsequent diazotization and desamination reactions .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

Ethyl 2-propionamidothiophene-3-carboxylate: is a thiophene derivative, a class of compounds that are pivotal in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them suitable for creating flexible, lightweight, and cost-effective semiconductor devices.

Anticancer Agents

Thiophene derivatives have been studied for their potential anticancer properties. Some compounds in this class have shown effectiveness against various cancer cell lines, including human lung cancer cells . Research into Ethyl 2-propionamidothiophene-3-carboxylate could lead to the development of new anticancer medications that target specific pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives are well-documented. These compounds have been tested against a range of bacterial and fungal species, showing promising results as potential antibiotics or antifungal agents . Ethyl 2-propionamidothiophene-3-carboxylate could contribute to the fight against drug-resistant strains of microbes.

Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory effects. This makes them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). As inflammation is a common symptom of various diseases, Ethyl 2-propionamidothiophene-3-carboxylate could be a key ingredient in new, more effective anti-inflammatory therapies .

Anticorrosion Applications

In the field of industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They are used to protect metals and alloys from corrosion, which is crucial in extending the life of machinery and infrastructure. The application of Ethyl 2-propionamidothiophene-3-carboxylate in coatings or treatments could enhance the durability of metal products .

Antioxidant Properties

Thiophene derivatives have shown antioxidant activity, which is important in the prevention of oxidative stress-related diseases. By scavenging free radicals, these compounds can contribute to the protection of cells from damageEthyl 2-propionamidothiophene-3-carboxylate may be used to develop supplements or drugs that help manage oxidative stress .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiophene derivatives, which ethyl 2-propionamidothiophene-3-carboxylate is a part of, have been known to exhibit a broad spectrum of biological activities .

Mode of Action

It is known that thiophene derivatives interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of biological effects, suggesting their involvement in multiple biochemical pathways .

Result of Action

Thiophene derivatives have been associated with a variety of biological activities, indicating that they can have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

ethyl 2-(propanoylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECLMWRRWFNCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CS1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609480.png)

![3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2609482.png)

![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2609488.png)